molecular formula C₁₃H₁₂D₃ClN₂S B1159203 Metizoline-d3 Hydrochloride

Metizoline-d3 Hydrochloride

Cat. No.: B1159203
M. Wt: 269.81
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metizoline-d3 Hydrochloride is a deuterated analog of Metizoline Hydrochloride, where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic substitution enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing interference from non-deuterated analytes in biological matrices .

Properties

Molecular Formula

C₁₃H₁₂D₃ClN₂S

Molecular Weight

269.81

Synonyms

4,5-Dihydro-2-[(2-(methyl-d3)benzo[b]thien-3-yl)methyl]-1H-imidazole;  2-[(2-(Methyl-d3)benzo[b]thien-3-yl)methyl]-2-imidazoline Hydrochloride;  2-[(2-(Methyl-d3)benzo[b]thiophen-3-yl)methyl]-2-imidazoline Hydrochloride;  2-(Methyl-d3)-3-(Δ2-imidazoliny

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Chemical Properties

Metizoline-d3 Hydrochloride belongs to a class of hydrochlorides with heterocyclic structures. Key comparisons include:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Primary Use
This compound Not explicitly listed* C₁₀H₁₀D₃ClN₂S (inferred) ~215–220 (estimated) Internal standard for analytical methods
Meclizine Hydrochloride 1104-22-9 C₂₅H₂₇ClN₂·HCl 463.41 Antihistamine, antiemetic
Meclozine Dihydrochloride 1104-22-9 (as di-HCl) C₂₅H₂₇ClN₂·2HCl 535.88 Similar to Meclizine, enhanced solubility
Methyl Azetidine-3-carboxylate HCl 100202-39-9 C₅H₁₀ClNO₂ 151.59 Synthetic intermediate in organic chemistry
  • Molecular Weight: Deuterium increases the molecular weight by ~3 atomic mass units (AMU) compared to non-deuterated Metizoline Hydrochloride. This difference is critical for distinguishing isotopic peaks in mass spectrometry.
  • Solubility and Stability: Hydrochloride salts generally exhibit high water solubility. Meclozine Dihydrochloride’s additional HCl moiety enhances solubility compared to Meclizine Hydrochloride . Metizoline-d3’s stability in solution (like other deuterated standards) is likely comparable to non-deuterated analogs, as shown in stability studies for similar hydrochlorides (e.g., amitriptyline HCl in Table 8, ).

Key Research Findings and Gaps

  • Analytical Utility: Deuterated standards like this compound are indispensable for modern pharmacokinetic studies, offering precision unmatched by non-isotopic analogs.
  • Structural Insights : Meclizine and Meclozine’s dihydrochloride forms highlight the role of additional HCl in solubility enhancement, a feature that could be explored for Metizoline derivatives.
  • Data Limitations : The evidence lacks explicit comparative studies on this compound’s chromatographic behavior or stability. Future work should prioritize method validations akin to those for amitriptyline HCl ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.